1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide
Overview
Description
1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to a pyrazole ring, which is further substituted with a sulfonamide group. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, the reaction of hydrazine hydrate with ethyl acetoacetate can yield 3,5-dimethylpyrazole.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of 2-methoxyphenylboronic acid with the pyrazole derivative in the presence of a palladium catalyst.
Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the pyrazole derivative with sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention, thereby increasing efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sulfonyl chloride in the presence of a base such as triethylamine
Biological Activity
1-(2-Methoxyphenyl)-1H-pyrazole-4-sulfonamide is a compound of increasing interest due to its diverse biological activities, particularly in the fields of oncology and enzymatic inhibition. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
The compound features a pyrazole ring substituted with a methoxyphenyl group and a sulfonamide moiety, which contributes to its pharmacological properties. The synthesis typically involves the reaction of 2-methoxyphenyl hydrazine with sulfonyl chlorides, yielding various derivatives with distinct biological profiles.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, a study reported that this compound exhibited significant cytotoxicity against several cancer cell lines, including colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2) . The mechanism of action appears to involve apoptosis and autophagy induction, as evidenced by cell cycle analysis showing an increase in S-phase arrest .
Table 1: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HCT-116 | 5.67 | Apoptosis |
HEP2 | 7.23 | Autophagy |
SW-620 | 4.89 | S-phase arrest |
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on various enzymes. Notably, it has shown activity against human carbonic anhydrases (hCAII, hCAXII), with IC50 values indicating potent inhibition . The presence of the methoxy group significantly enhances its binding affinity.
Table 2: Enzyme Inhibition Data
Enzyme | IC50 (µM) | Comments |
---|---|---|
hCAII | 0.75 | Strong inhibitor |
hCAXII | 0.85 | Comparable to standard inhibitors |
The biological activity of this compound can be attributed to multiple mechanisms:
- Apoptosis Induction : Compounds in this class have been shown to activate apoptotic pathways leading to programmed cell death in cancer cells .
- Cell Cycle Arrest : The compound's ability to induce S-phase arrest suggests interference with DNA synthesis, which is crucial for cancer cell proliferation .
- Autophagy Activation : Evidence indicates that these compounds can promote autophagy, a process that can lead to cell death under certain conditions .
Case Studies
Several case studies have documented the efficacy of pyrazole sulfonamides in preclinical models:
- Colorectal Cancer Model : In vivo studies demonstrated that treatment with this compound resulted in reduced tumor size and improved survival rates in mice bearing HCT-116 tumors .
- Metastatic Cancer Evaluation : A comparative study showed that this compound outperformed traditional chemotherapeutics like 5-FU in inducing cell death in metastatic colon cancer cells (SW-620) .
Properties
IUPAC Name |
1-(2-methoxyphenyl)pyrazole-4-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S/c1-16-10-5-3-2-4-9(10)13-7-8(6-12-13)17(11,14)15/h2-7H,1H3,(H2,11,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHUYUGMPHMIBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=C(C=N2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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